2-amino-4-(2,3-dichlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,3-dichlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, dichlorophenyl group, diethylamino group, and a chromene ring with a carbonitrile group. Its structural complexity makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,3-dichlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with diethylamine and subsequent reactions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,3-dichlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-amino-4-(2,3-dichlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,3-dichlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit tyrosine kinase receptors, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-chromene-3-carbonitrile: Similar in structure but with a methoxy group instead of a diethylamino group.
2-amino-4-(2,3-dichlorophenyl)-4H-chromene-3-carbonitrile: Lacks the diethylamino group, making it less complex.
Uniqueness
2-amino-4-(2,3-dichlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C20H19Cl2N3O |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H19Cl2N3O/c1-3-25(4-2)12-8-9-13-17(10-12)26-20(24)15(11-23)18(13)14-6-5-7-16(21)19(14)22/h5-10,18H,3-4,24H2,1-2H3 |
InChI Key |
KSMXLLPDNCAMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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